(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate
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Overview
Description
(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents. This particular compound is characterized by the presence of a cyano group and an ester functional group, which contribute to its reactivity and versatility in chemical synthesis.
Mechanism of Action
Mode of Action
It is believed to interact with its targets through a process known as suzuki–miyaura cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in organic chemistry for the formation of carbon-carbon bonds.
Result of Action
It is known that the compound has optoelectronic properties , indicating that it could be a good candidate as nonlinear optical materials .
Action Environment
The action, efficacy, and stability of (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a cyanoacetic ester in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like distillation and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or cyano groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives, including esters, amides, and ethers.
Scientific Research Applications
(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and labeling agents.
Medicine: Its adhesive properties are exploited in medical adhesives and tissue bonding agents.
Industry: The compound is used in the production of high-performance adhesives and sealants for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacrylate: A simpler cyanoacrylate used in superglue and medical adhesives.
Methyl cyanoacrylate: Another common cyanoacrylate with similar adhesive properties.
Butyl cyanoacrylate: Known for its flexibility and use in medical applications.
Uniqueness
(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate is unique due to the presence of the cyanomethoxy group, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows for the formation of more complex molecules and provides additional functionalization options compared to simpler cyanoacrylates.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[2-(cyanomethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-18-14(17)12(10-16)9-11-5-3-4-6-13(11)19-8-7-15/h3-6,9H,2,8H2,1H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQSDAMZRKGCMQ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1OCC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1OCC#N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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